2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile
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Overview
Description
2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile is a synthetic organic compound that features a cyclohexyl group bonded to a pyrimidinylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile typically involves the following steps:
Formation of the Pyrimidinylamine Moiety: This can be achieved by reacting 2-chloro-5-methylpyrimidine with an appropriate amine under controlled conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include cyclohexanone derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include substituted pyrimidines.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Exploration as a potential therapeutic agent due to its structural features.
Industry
Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)acetonitrile would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)ethanol
- 2-((1r,4r)-4-((2-Chloro-5-methylpyrimidin-4-yl)amino)cyclohexyl)methanol
Uniqueness
The unique combination of the cyclohexyl group and the pyrimidinylamine moiety, along with the acetonitrile group, may confer specific properties that are not present in similar compounds.
Properties
Molecular Formula |
C13H17ClN4 |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
2-[4-[(2-chloro-5-methylpyrimidin-4-yl)amino]cyclohexyl]acetonitrile |
InChI |
InChI=1S/C13H17ClN4/c1-9-8-16-13(14)18-12(9)17-11-4-2-10(3-5-11)6-7-15/h8,10-11H,2-6H2,1H3,(H,16,17,18) |
InChI Key |
XHLXDMKKRDHSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2CCC(CC2)CC#N)Cl |
Origin of Product |
United States |
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